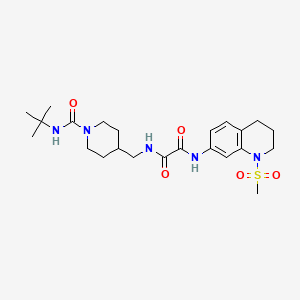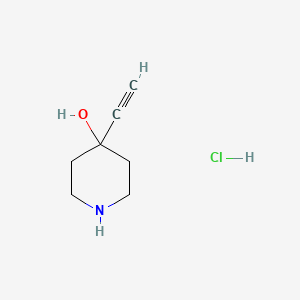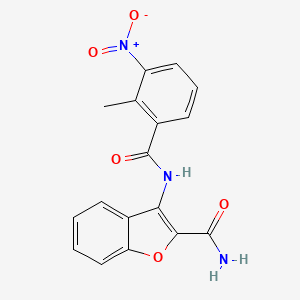![molecular formula C22H24N4O8S B2406844 N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide CAS No. 874805-57-9](/img/structure/B2406844.png)
N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide” is a complex organic molecule. It contains a benzo[d][1,3]dioxole moiety, which is an organic compound with the formula C6H4O2CH2 . This compound is classified as a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group .
Aplicaciones Científicas De Investigación
Chemical Structure and Properties
- N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide is a compound featuring an oxazolidin ring. In compounds like this, the oxazolidin ring typically presents a planar structure, with peripheral residues lying to either side of the plane. These structures often feature N—H⋯O hydrogen bonds leading to the formation of supramolecular chains, which are reinforced by C—H⋯O contacts (Cunico et al., 2010).
Crystallography and Molecular Interactions
- Oxazolidin-2-ones are frequently used as protective groups for 1,2-amino alcohols and chiral derivatives. Their crystal structures exhibit various weak interactions, including C-H⋯O, C-H⋯Cl, C-H⋯π, and π-π stacking interactions. These structures can undergo mild-condition racemization, and in their extended structures, form dimers linked by pairs of N-H⋯O hydrogen bonds (Nogueira et al., 2015).
Applications in Medicinal Chemistry
- The oxazolidin-2-one scaffold has inspired the development of novel pharmacophores, such as Δ-5 desaturase (D5D) inhibitors. These compounds exhibit potent in vitro activity and high oral bioavailability in animal models, showing potential for therapeutic applications (Fujimoto et al., 2017).
Synthetic Applications
- Oxazolidinones and their derivatives are widely used in chemical synthesis, serving as chiral synthons or chiral auxiliaries. They are involved in a variety of synthesis methods, including condensation reactions and catalyzed cyclization reactions, offering pathways to create diverse substituted oxazolidinones under milder conditions (Kim et al., 2011).
Propiedades
IUPAC Name |
N'-[[3-(1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl]-N-[2-(4-sulfamoylphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O8S/c23-35(30,31)16-4-1-14(2-5-16)7-8-24-20(27)21(28)25-12-19-26(9-10-32-19)22(29)15-3-6-17-18(11-15)34-13-33-17/h1-6,11,19H,7-10,12-13H2,(H,24,27)(H,25,28)(H2,23,30,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWAUBMFUXQMVIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1C(=O)C2=CC3=C(C=C2)OCO3)CNC(=O)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O8S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(4-Nitropyrazol-1-yl)cyclobutyl] methanesulfonate](/img/structure/B2406762.png)
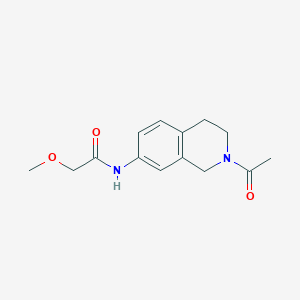


![6-(3,4-Dimethylphenyl)-2-ethyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2406769.png)
![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B2406774.png)
![3-(Tert-butyl)-1-methyl-6-((((4-nitrophenyl)amino)thioxomethyl)amino)indeno[2,3-D]pyrazol-4-one](/img/structure/B2406775.png)
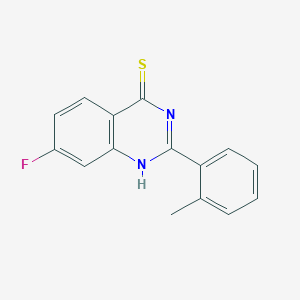
![(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(2-(methylthio)phenyl)methanone](/img/structure/B2406778.png)

